molecular formula C15H17N5O3S B6458143 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549056-44-0

3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6458143
CAS RN: 2549056-44-0
M. Wt: 347.4 g/mol
InChI Key: HSLMTYXPYYVYOL-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-leishmanial activities . Benzothiazoles, on the other hand, are heterocyclic compounds containing a benzene ring fused to a thiazole ring.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . For benzothiazoles, one common method is the condensation of 2-aminobenzenethiols with carboxylic acids .


Molecular Structure Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their privileged structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,2,4-oxadiazoles, properties such as solubility, melting point, and boiling point can vary widely depending on the substituents on the oxadiazole ring .

Scientific Research Applications

Drug Discovery

This compound has garnered attention in drug discovery due to its unique structural features. Researchers have explored its potential as a scaffold for designing novel drugs. Its piperazine moiety and benzothiazole ring offer opportunities for interactions with biological targets, making it a promising candidate for developing therapeutic agents .

Mechanism of Action

While the specific mechanism of action for your compound is not available, many 1,2,4-oxadiazoles act as anti-infective agents, potentially targeting various enzymes or receptors in the infectious organisms .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. Some 1,2,4-oxadiazoles may be combustible .

Future Directions

Given the broad biological activity of 1,2,4-oxadiazoles, there is significant interest in developing new derivatives with improved activity and safety profiles . Future research may focus on the design and synthesis of such compounds, as well as detailed studies of their mechanisms of action.

properties

IUPAC Name

3-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-11-16-14(23-17-11)10-19-6-8-20(9-7-19)15-12-4-2-3-5-13(12)24(21,22)18-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLMTYXPYYVYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

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